Cas no 898754-65-9 (2-Azetidinomethyl-4'-thiomethylbenzophenone)

2-Azetidinomethyl-4'-thiomethylbenzophenone structure
898754-65-9 structure
Product Name:2-Azetidinomethyl-4'-thiomethylbenzophenone
CAS-nummer:898754-65-9
MF:C18H19NOS
MW:297.414563417435
CID:993954
PubChem ID:24725304
Update Time:2025-10-29

2-Azetidinomethyl-4'-thiomethylbenzophenone Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
    • 2-AZETIDINOMETHYL-4'-THIOMETHYLBENZOPHENONE
    • 1-({2-[4-(METHYLSULFANYL)BENZOYL]PHENYL}METHYL)AZETIDINE
    • SB51600
    • (2-(Azetidin-1-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone
    • {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
    • 898754-65-9
    • DTXSID60643699
    • AKOS016020675
    • 2-Azetidinomethyl-4'-thiomethylbenzophenone
    • MDL: MFCD03842587
    • Inchi: 1S/C18H19NOS/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
    • InChI-sleutel: PPEQEZAEFDKMJD-UHFFFAOYSA-N
    • LACHT: S(C)C1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCC1)=O

Berekende eigenschappen

  • Exacte massa: 297.11900
  • Monoisotopische massa: 297.11873540g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 347
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 45.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 466°C at 760 mmHg
  • Vlampunt: 235.6°C
  • Brekindex: 1.644
  • PSA: 45.61000
  • LogboekP: 3.78310

2-Azetidinomethyl-4'-thiomethylbenzophenone Prijsmeer >>

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